molecular formula C4H6Cl2F2 B1426446 1,4-Dichloro-2,2-difluorobutane CAS No. 381-34-0

1,4-Dichloro-2,2-difluorobutane

Cat. No. B1426446
CAS RN: 381-34-0
M. Wt: 162.99 g/mol
InChI Key: JUWVONAQUDNCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2,2-difluorobutane is a chemical compound with the molecular formula C4H6Cl2F2 . It is used in organic synthesis . The molecule contains a total of 14 atoms: 6 Hydrogen atoms, 4 Carbon atoms, 2 Fluorine atoms, and 2 Chlorine atoms .


Synthesis Analysis

The synthesis of 1,4-Dichloro-2,2-difluorobutane is not straightforward. Direct methods often display poor stereoselectivity or result in rearrangement products . A large-scale synthesis of meso-2,3-difluoro-1,4-butanediol in 5 steps from (Z)-but-2-enediol has been described .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2,2-difluorobutane can be represented as C4H6Cl2F2 . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .

properties

IUPAC Name

1,4-dichloro-2,2-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2F2/c5-2-1-4(7,8)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVONAQUDNCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2,2-difluorobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 3
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 4
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 5
1,4-Dichloro-2,2-difluorobutane
Reactant of Route 6
1,4-Dichloro-2,2-difluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.